trans-2-(1H-pyrazol-1-yl)cyclobutan-1-ol
Overview
Description
trans-2-(1H-pyrazol-1-yl)cyclobutan-1-ol: is an organic compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol This compound features a cyclobutane ring substituted with a pyrazole moiety and a hydroxyl group in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(1H-pyrazol-1-yl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutanone derivative with a pyrazole derivative in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(1H-pyrazol-1-yl)cyclobutan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group or the pyrazole moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions often involve nucleophiles or electrophiles in the presence of catalysts or under acidic/basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction could produce various alcohols.
Scientific Research Applications
Chemistry: In chemistry, trans-2-(1H-pyrazol-1-yl)cyclobutan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: The compound has potential applications in biology and medicine due to its structural similarity to bioactive molecules. It may be used in the design of new pharmaceuticals or as a probe in biochemical studies.
Industry: In the industrial sector, this compound can be utilized in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which trans-2-(1H-pyrazol-1-yl)cyclobutan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrazole moiety can engage in hydrogen bonding or π-π interactions, while the cyclobutane ring provides structural rigidity. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
- trans-2-(pyrrolidin-1-yl)cyclohexan-1-ol
- trans-2-(1H-imidazol-1-yl)cyclobutan-1-ol
- trans-2-(1H-triazol-1-yl)cyclobutan-1-ol
Comparison: Compared to similar compounds, trans-2-(1H-pyrazol-1-yl)cyclobutan-1-ol is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1R,2R)-2-pyrazol-1-ylcyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-7-3-2-6(7)9-5-1-4-8-9/h1,4-7,10H,2-3H2/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGZXGUYMVHCIU-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2C=CC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2C=CC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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